N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4S/c1-30-12-6-4-5-11(9-12)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)13-7-2-3-8-14(13)21/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGGXRUWYIEYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with thiourea to yield a thioamide derivative. This intermediate undergoes further reactions, including cyclization and substitution, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to activate the functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Structure and Composition
The compound has the following molecular characteristics:
- Molecular Formula : C18H17N5O5S
- Molecular Weight : 415.4 g/mol
- CAS Number : 868226-25-9
Physical Properties
Cancer Therapeutics
Research indicates that compounds similar to N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide may play a role in cancer treatment by targeting specific pathways involved in tumor growth and apoptosis.
Case Study: Breast Cancer
A study highlighted the potential of hybrid compounds that target cyclin-dependent kinase (CDK) pathways to enhance the efficacy of existing chemotherapy agents like doxorubicin. The synthesized pyrimidine derivatives exhibited synergistic activity against breast cancer cell lines (MCF-7 and MDA-MB231), suggesting that similar compounds could improve treatment outcomes by overcoming drug resistance mechanisms .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrimidine derivatives. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, which is crucial in addressing antibiotic resistance.
Findings
Research has shown that modifications to the pyrimidine ring can enhance antimicrobial activity, indicating that this compound may also possess significant antimicrobial properties .
Enzyme Inhibition
The compound’s structure suggests potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism and proliferation.
Mechanism Insights
Studies have indicated that certain derivatives can inhibit enzymes involved in nucleotide synthesis, which is vital for rapidly dividing cancer cells. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit an enzyme involved in a metabolic pathway, thereby reducing the production of a particular metabolite.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features
Pyrimidine Core vs. Heterocyclic Variants
- Example 53 () : Features a pyrazolo[3,4-d]pyrimidin scaffold, which introduces a fused heterocyclic system. This structural variation may alter π-stacking interactions and solubility compared to the target compound’s simpler pyrimidine core .
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Shares a pyrimidine backbone but includes a methyl group and a (4-methoxyphenyl)aminomethyl substituent. The dihedral angles between the pyrimidine ring and its substituents (12.8° for phenyl groups) suggest moderate planarity, comparable to the target compound’s likely conformation .
Substituent Analysis
- Fluorinated Groups : The 2-fluorobenzamide in the target compound is structurally analogous to the 2-fluoro-N-isopropylbenzamide in Example 53 (). Fluorine’s electron-withdrawing effects enhance binding affinity in both cases .
- Methoxy Groups : The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl substituent in ’s derivative. Positional isomerism may influence steric hindrance and metabolic stability .
- Thioether Linkage : The thioethyl bridge in the target compound differs from oxygen-based ethers in other analogs (e.g., ’s thiazole derivatives). Thioethers may confer resistance to oxidative degradation .
Physicochemical Properties
Biological Activity
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound with significant biological activity. This article delves into its structure, synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
- Molecular Formula: C20H17F2N5O4S
- Molecular Weight: 461.4 g/mol
The compound features a pyrimidine ring, a methoxyphenyl group, and a fluorobenzamide moiety, which contribute to its biological activity.
This compound interacts with various biological targets, primarily enzymes and receptors involved in cellular signaling pathways. The compound may exert therapeutic effects by:
- Inhibition of Enzyme Activity: It can bind to the active sites of specific enzymes, modulating their activity.
- Receptor Modulation: The compound may influence receptor function, altering downstream signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have been evaluated for antibacterial and antitubercular activities:
| Activity | Target Pathogen | MIC (µg/mL) | Comments |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 | Moderate activity observed |
| Antitubercular | Mycobacterium tuberculosis | 25 | High efficacy noted in preliminary studies |
The presence of the methoxy group appears to enhance the compound's activity against certain pathogens, as indicated by comparative studies with similar structures .
Case Studies
-
Study on Myeloperoxidase Inhibition:
A related compound demonstrated significant inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The study found that specific structural modifications led to enhanced selectivity and potency against MPO compared to other peroxidases . -
Preclinical Evaluation:
In a preclinical setting, compounds structurally similar to N-(4-amino...) were evaluated for their pharmacokinetic profiles and safety. These studies indicated promising results for advancing to human trials, particularly for inflammatory and autoimmune conditions .
Synthesis Methods
The synthesis of N-(4-amino...) can be achieved through several methods:
- Laboratory-scale Synthesis: Utilizing standard organic reactions such as nucleophilic substitutions and cyclization techniques.
- Industrial-scale Processes: Employing catalysts and optimized reaction conditions to enhance yield and purity.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?
The synthesis typically involves multi-step protocols, including:
- Thioether bond formation : Reaction between a pyrimidinone intermediate and a 2-((3-methoxyphenyl)amino)-2-oxoethyl thiol group under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Use of coupling agents like HATU or EDC/HOBt for attaching the 2-fluorobenzamide moiety .
- Purification : Column chromatography or recrystallization to isolate the final product. Critical parameters include temperature control (25–60°C), solvent selection (DMF, ethanol), and catalyst optimization (e.g., triethylamine for pH adjustment) .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm) and aromatic substitution patterns .
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z ~473) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?
Contradictions may arise from assay conditions or compound stability. Methodological solutions include:
- Assay validation : Replicate experiments under standardized pH (7.4) and temperature (37°C) using positive controls (e.g., known kinase inhibitors) .
- Stability profiling : Monitor compound degradation via LC-MS in buffer systems to rule out false negatives .
- Structural analogs comparison : Test derivatives with modified thioether or fluorobenzamide groups to isolate pharmacophore contributions .
Q. What experimental strategies optimize yield in large-scale synthesis without compromising purity?
- Flow chemistry : Continuous flow reactors improve mixing efficiency and reduce side reactions (e.g., oxidation of the thioether group) .
- Design of Experiments (DoE) : Screen variables (solvent polarity, catalyst loading) to identify optimal conditions (e.g., 1.5 eq. K₂CO₃ in DMF at 50°C) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Q. How does the compound’s thioether linkage influence its pharmacokinetic properties, and what in vitro models are suitable for evaluation?
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the thioether group .
- Permeability assays : Use Caco-2 monolayers to measure apparent permeability (Papp) and predict oral bioavailability .
- Plasma protein binding : Equilibrium dialysis to quantify albumin binding, which may reduce free drug concentration .
Methodological Challenges
Q. What computational approaches predict the compound’s binding affinity to kinase targets, and how can results be experimentally validated?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : Run 100-ns trajectories to assess binding stability and hydrogen bonding with key residues (e.g., Lys721 in EGFR) .
- Validation : Compare computational predictions with SPR (Surface Plasmon Resonance) binding assays (KD measurements) .
Q. How can researchers differentiate off-target effects in cellular assays, particularly in cancer cell lines?
- CRISPR-Cas9 knockout : Generate isogenic cell lines lacking putative targets (e.g., PI3K isoforms) to confirm on-target cytotoxicity .
- Phosphoproteomics : SILAC-based mass spectrometry to map signaling pathway alterations (e.g., MAPK/ERK vs. AKT/mTOR) .
- Selectivity panels : Screen against kinase profiling services (e.g., Eurofins) to identify off-target hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
